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Compound of Interest

Compound Name: 4-Acetyl-N,N-dimethylbenzamide

Cat. No.: B2502619 Get Quote

An In-Depth Technical Guide to 4-Acetyl-N,N-dimethylbenzamide

This guide provides a comprehensive technical overview of 4-Acetyl-N,N-
dimethylbenzamide, a substituted aromatic amide of interest to researchers in synthetic

chemistry, medicinal chemistry, and materials science. This document details its chemical

identity, physicochemical properties, a robust synthesis protocol, safety and handling, and

expected analytical characterization. The content is structured to provide both foundational

knowledge and actionable insights for laboratory professionals.

Core Compound Identification
4-Acetyl-N,N-dimethylbenzamide is a disubstituted benzene derivative featuring an acetyl

group and an N,N-dimethylcarboxamide group in a para-arrangement. This structure makes it a

valuable intermediate, offering two distinct functional groups for further chemical modification.
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Identifier Value Source

CAS Number 1008119-09-2

Molecular Formula C₁₁H₁₃NO₂ [1][2]

IUPAC Name
4-acetyl-N,N-

dimethylbenzamide
[1]

Molecular Weight 191.23 g/mol [1]

SMILES
CC(=O)C1=CC=C(C=C1)C(=O

)N(C)C
[1][2]

InChIKey
KADXGLUHGAXACG-

UHFFFAOYSA-N
[1]

Physicochemical and Computed Properties
The compound's physical state and computed properties are essential for planning

experiments, including solvent selection, reaction conditions, and purification strategies.

Property Value Source

Physical Form Solid

Boiling Point 357.4 ± 25.0 °C at 760 mmHg

XLogP3 0.7 [1]

Hydrogen Bond Donor Count 0 [1]

Hydrogen Bond Acceptor

Count
2 [1]

Rotatable Bond Count 2 [1]

Topological Polar Surface Area 37.4 Å² [1]

Synthesis Protocol: Amidation of 4-Acetylbenzoyl
Chloride
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While this compound is commercially available for research purposes, de novo synthesis may

be required for various applications. The most direct and reliable method is the nucleophilic

acyl substitution of 4-acetylbenzoyl chloride with dimethylamine. The following protocol is

adapted from a standard procedure for the synthesis of analogous tertiary benzamides.[2]

Rationale for Experimental Design
The chosen methodology is a classic Schotten-Baumann-type reaction. The core principle is

the reaction between an acyl chloride and an amine.

Acyl Chloride Activation: The carboxylic acid precursor (4-acetylbenzoic acid) is first

converted to the more reactive acyl chloride. This is typically achieved using reagents like

thionyl chloride (SOCl₂) or oxalyl chloride.

Nucleophilic Attack: Dimethylamine acts as the nucleophile, attacking the electrophilic

carbonyl carbon of the acyl chloride.

Base Scavenging: The reaction produces hydrochloric acid (HCl) as a byproduct. A non-

nucleophilic tertiary amine, such as triethylamine (Et₃N), is added to neutralize the HCl.[2]

This is critical because the protonation of dimethylamine by HCl would render it non-

nucleophilic, halting the reaction.

Solvent Choice: Anhydrous dichloromethane (DCM) is an excellent solvent for this reaction

as it is relatively inert, dissolves the reactants well, and has a low boiling point, which

simplifies product isolation.[2]

Synthesis Workflow Diagram

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 9 Tech Support

https://pdf.benchchem.com/79/Synthesis_of_Benzamide_N_N_4_trimethyl_from_4_methylbenzoyl_chloride.pdf
https://pdf.benchchem.com/79/Synthesis_of_Benzamide_N_N_4_trimethyl_from_4_methylbenzoyl_chloride.pdf
https://pdf.benchchem.com/79/Synthesis_of_Benzamide_N_N_4_trimethyl_from_4_methylbenzoyl_chloride.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2502619?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Step 1: Acyl Chloride Formation Step 2: Amidation Reaction Step 3: Workup & Purification

4-Acetylbenzoic Acid

Heat/Reflux

Thionyl Chloride (SOCl₂)

4-Acetylbenzoyl Chloride

Reaction

4-Acetylbenzoyl Chloride (in DCM)

Stir at 0-5 °C, then RT

Dimethylamine + Triethylamine (in DCM)

Crude Reaction Mixture

Reaction

Crude Mixture

Aqueous Wash (e.g., NaHCO₃)

Quench

Organic Layer Separation

Drying (e.g., MgSO₄) & Evaporation

Column Chromatography

Pure 4-Acetyl-N,N-dimethylbenzamide

Purify

Click to download full resolution via product page

Caption: Logical workflow for the synthesis of 4-Acetyl-N,N-dimethylbenzamide.

Detailed Experimental Protocol
Step A: Preparation of 4-Acetylbenzoyl Chloride
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To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 4-

acetylbenzoic acid (1.0 eq).

Add thionyl chloride (SOCl₂) (approx. 2.0-3.0 eq) dropwise at room temperature under a

nitrogen atmosphere in a fume hood.

Heat the mixture to reflux and stir for 2-4 hours, or until the evolution of HCl gas ceases.

Allow the mixture to cool to room temperature. Remove the excess thionyl chloride under

reduced pressure to yield crude 4-acetylbenzoyl chloride, which can often be used in the

next step without further purification.

Step B: Synthesis of 4-Acetyl-N,N-dimethylbenzamide

Setup: In a dry three-neck round-bottom flask under a nitrogen atmosphere, dissolve

dimethylamine (e.g., 2.0 M solution in THF, 1.2 eq) and triethylamine (1.2 eq) in anhydrous

dichloromethane (DCM). Cool the flask to 0-5 °C using an ice bath.[2]

Reagent Addition: Dissolve the 4-acetylbenzoyl chloride (1.0 eq) from Step A in anhydrous

DCM. Add this solution dropwise to the stirred amine solution over 20-30 minutes, ensuring

the internal temperature remains below 5 °C.[2]

Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm

to room temperature. Stir for an additional 2-4 hours. Monitor the reaction progress by Thin

Layer Chromatography (TLC).[2]

Workup: Upon completion, quench the reaction by adding water or a saturated aqueous

solution of sodium bicarbonate (NaHCO₃). Transfer the mixture to a separatory funnel.

Extraction: Extract the aqueous layer with DCM (2x). Combine the organic layers.

Washing: Wash the combined organic phase sequentially with 1 M HCl, saturated NaHCO₃,

and brine.

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate

(MgSO₄) or sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced

pressure to obtain the crude product.
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Purification: Purify the crude solid by flash column chromatography on silica gel using an

appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) or by recrystallization

to yield pure 4-Acetyl-N,N-dimethylbenzamide.

Applications and Research Context
Currently, 4-Acetyl-N,N-dimethylbenzamide is primarily supplied for research and

development purposes. While specific biological activities for this exact compound are not

extensively documented in peer-reviewed literature, its chemical structure is of significant

interest.

Synthetic Intermediate: The benzamide scaffold is a core component in numerous

pharmacologically active molecules.[3][4] The presence of a ketone (the acetyl group) and a

stable tertiary amide provides two orthogonal points for chemical elaboration, making it a

versatile building block for constructing more complex molecules in drug discovery

programs.

Fragment-Based Drug Discovery: As a relatively small molecule with distinct functional

groups, it can be used in fragment-based screening to identify binding interactions with

biological targets.

Reference Standard: It may be used as a reference standard for the analytical

characterization of related compounds or as a starting material in the synthesis of potential

impurities for pharmaceutical development.

Spectroscopic Characterization (Expected Data)
Accurate structural confirmation is paramount. The following data represent the expected

spectroscopic signatures for 4-Acetyl-N,N-dimethylbenzamide, based on its structure and

data from analogous compounds like N,N,4-trimethylbenzamide.[5]
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Technique Expected Observations

¹H NMR

Aromatic Protons: Two doublets in the aromatic

region (~7.4-8.0 ppm), corresponding to the

AA'BB' system of the 1,4-disubstituted benzene

ring. The protons ortho to the acetyl group will

be further downfield. N-Methyl Protons: A broad

singlet (or two closely spaced singlets due to

restricted rotation around the C-N amide bond)

around ~3.0 ppm, integrating to 6H. Acetyl

Protons: A sharp singlet at ~2.6 ppm, integrating

to 3H.

¹³C NMR

Carbonyl Carbons: Two signals in the downfield

region: one for the amide carbonyl (~170 ppm)

and one for the ketone carbonyl (~197 ppm).

Aromatic Carbons: Four signals in the aromatic

region (~127-142 ppm). N-Methyl Carbons: A

signal (or two) around ~35-40 ppm. Acetyl

Carbonyl: A signal around ~27 ppm.

IR Spectroscopy

Amide C=O Stretch: A strong, sharp absorption

band around 1630-1650 cm⁻¹. Ketone C=O

Stretch: A strong, sharp absorption band around

1680-1690 cm⁻¹. C-H Aromatic Stretch: Bands

above 3000 cm⁻¹. C-H Aliphatic Stretch: Bands

just below 3000 cm⁻¹.

Mass Spectrometry

Molecular Ion (M⁺): A peak corresponding to the

molecular weight (e.g., m/z = 191 for [M]⁺ in EI-

MS or 192 for [M+H]⁺ in ESI-MS). Key

Fragments: Expect fragmentation patterns

corresponding to the loss of dimethylamine and

cleavage at the acetyl group.

Safety, Handling, and Storage
As a laboratory chemical, 4-Acetyl-N,N-dimethylbenzamide requires careful handling.
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Hazard Classification: The compound is classified with the following hazard statements:

H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye

irritation), and H335 (May cause respiratory irritation).

Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated

fume hood. Wear appropriate PPE, including a lab coat, chemical-resistant gloves (e.g.,

nitrile), and safety glasses or goggles.

Handling Precautions: Avoid inhalation of dust. Avoid contact with skin, eyes, and clothing.

Wash hands thoroughly after handling.

Storage: Store in a tightly sealed container in a cool, dry place. A recommended storage

temperature is 4°C.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. 4-Acetyl-N,N-dimethylbenzamide | C11H13NO2 | CID 20747587 - PubChem
[pubchem.ncbi.nlm.nih.gov]

2. pdf.benchchem.com [pdf.benchchem.com]

3. Discovery and anticonvulsant activity of the potent metabolic inhibitor 4-amino-N-(2,6-
dimethylphenyl)-3,5-dimethylbenzamide - PubMed [pubmed.ncbi.nlm.nih.gov]

4. mdpi.com [mdpi.com]

5. pdf.benchchem.com [pdf.benchchem.com]

To cite this document: BenchChem. [4-Acetyl-N,N-dimethylbenzamide CAS number and
molecular formula]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b2502619#4-acetyl-n-n-dimethylbenzamide-cas-
number-and-molecular-formula]

Disclaimer & Data Validity:

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 9 Tech Support

https://www.benchchem.com/product/b2502619?utm_src=pdf-custom-synthesis
https://pubchem.ncbi.nlm.nih.gov/compound/4-Acetyl-N_N-dimethylbenzamide
https://pubchem.ncbi.nlm.nih.gov/compound/4-Acetyl-N_N-dimethylbenzamide
https://pdf.benchchem.com/79/Synthesis_of_Benzamide_N_N_4_trimethyl_from_4_methylbenzoyl_chloride.pdf
https://pubmed.ncbi.nlm.nih.gov/3656350/
https://pubmed.ncbi.nlm.nih.gov/3656350/
https://www.mdpi.com/1420-3049/25/15/3500
https://pdf.benchchem.com/79/Spectroscopic_Characterization_of_Benzamide_N_N_4_trimethyl_A_Technical_Guide.pdf
https://www.benchchem.com/product/b2502619#4-acetyl-n-n-dimethylbenzamide-cas-number-and-molecular-formula
https://www.benchchem.com/product/b2502619#4-acetyl-n-n-dimethylbenzamide-cas-number-and-molecular-formula
https://www.benchchem.com/product/b2502619#4-acetyl-n-n-dimethylbenzamide-cas-number-and-molecular-formula
https://www.benchchem.com/product/b2502619#4-acetyl-n-n-dimethylbenzamide-cas-number-and-molecular-formula
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2502619?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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